molecular formula C14H18BF3O3 B1368692 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane CAS No. 872038-32-9

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

Cat. No. B1368692
M. Wt: 302.1 g/mol
InChI Key: CQXXCBRJJSMFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane, often referred to as 4,4,5,5-TMB-Tf-DOB, is an organic compound that is primarily used as a reagent in organic synthesis. It is a white, crystalline solid that is insoluble in water and soluble in polar organic solvents. 4,4,5,5-TMB-Tf-DOB is a versatile reagent and has been used in a variety of chemical reactions, including Diels-Alder reactions, Wittig reactions, and the synthesis of various heterocycles. In addition, it has been used as a catalyst in the synthesis of polymers, as a ligand in transition metal-catalyzed reactions, and as a reagent in the synthesis of bioactive compounds.

Scientific Research Applications

Application 1: Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

  • Summary of the Application : This compound is an important boric acid derivative. It has been used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a compound with potential biological activity and pharmacological effects .
  • Methods of Application : The compound was synthesized through a two-step substitution reaction. Its structure was confirmed by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Application 2: Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

  • Summary of the Application : This compound is used in the synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate . This is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source. For more detailed information, I recommend consulting the product documentation or experts in the field .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source. For more detailed information, I recommend consulting the product documentation or experts in the field .

Application 3: Synthesis of heteroaromatic trifluoromethyl ethers

  • Summary of the Application : A series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl or higher perfluoroalkyl ethers by reaction of the corresponding N-oxides with trifluoromethyl or higher perfluoroalkyl triflate .
  • Methods of Application : Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used here as a bifunctional reagent to render the heteroarene more electrophilic .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source. For more detailed information, I recommend consulting the scientific literature or experts in the field .

Application 4: Synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • Summary of the Application : This compound is used in the synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole . This is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source. For more detailed information, I recommend consulting the product documentation or experts in the field .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source. For more detailed information, I recommend consulting the product documentation or experts in the field .

Application 5: Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

  • Summary of the Application : This compound is used in the synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane . This is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source. For more detailed information, I recommend consulting the product documentation or experts in the field .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source. For more detailed information, I recommend consulting the product documentation or experts in the field .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXXCBRJJSMFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584779
Record name 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

CAS RN

872038-32-9
Record name 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethoxy)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.